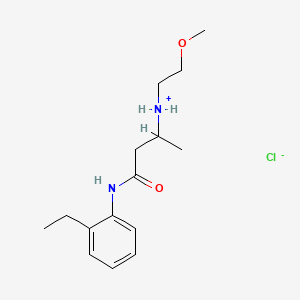
5-(p-Tolylthio)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-Tolylthio)uracil is an organosulfur compound that belongs to the class of uracil derivatives It is characterized by the presence of a p-tolylthio group attached to the fifth position of the uracil ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolylthio)uracil typically involves the introduction of a p-tolylthio group into the uracil ring. One common method is the nucleophilic substitution of a halogenated uracil derivative with p-tolylthiol. For instance, 5-bromo-uracil can react with p-tolylthiol in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(p-Tolylthio)uracil undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the p-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the p-tolylthio group, yielding uracil.
Substitution: The p-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Uracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
科学的研究の応用
5-(p-Tolylthio)uracil has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(p-Tolylthio)uracil involves its interaction with specific molecular targets. The p-tolylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment.
5-Bromouracil: Another halogenated uracil derivative with applications in molecular biology.
6-Methyluracil: A methylated uracil derivative with potential therapeutic applications.
Uniqueness
5-(p-Tolylthio)uracil is unique due to the presence of the p-tolylthio group, which imparts distinct chemical and biological properties. Unlike other uracil derivatives, it has enhanced lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC名 |
5-(4-methylphenyl)sulfanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
InChIキー |
QODOCMMSFNDZGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=CNC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


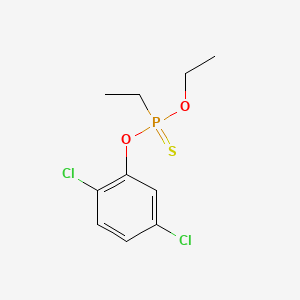


![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
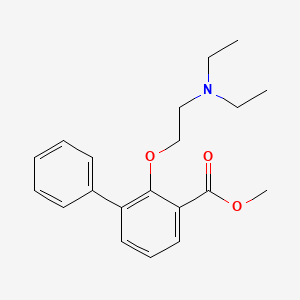


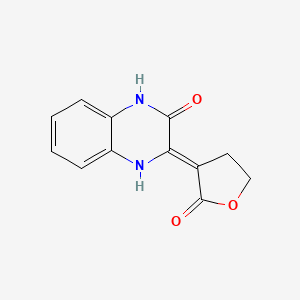
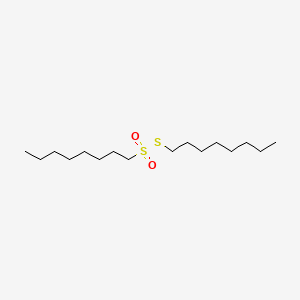
![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
